molecular formula C23H24N2O4S2 B2553683 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954600-21-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2553683
CAS No.: 954600-21-6
M. Wt: 456.58
InChI Key: VFNQULABHKHIBP-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule. This compound has attracted significant attention due to its unique structural framework, which combines multiple functional groups such as isoquinoline, thiophene, and benzodioxine. Its diverse chemical functionalities make it a versatile candidate for a variety of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Isoquinoline Derivative: The synthesis starts with the construction of the 3,4-dihydroisoquinoline moiety. This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde.

  • Thiophene Incorporation: The thiophen-3-yl group can be introduced via Suzuki coupling, using a boronic acid derivative of thiophene and a suitable isoquinoline precursor.

  • Dioxine Formation: The benzodioxine ring system can be formed by the cyclization of appropriate phenolic precursors in the presence of an acid catalyst.

  • Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the resulting intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial-scale production follows similar synthetic routes but involves optimization for scale-up. High-pressure reactors, continuous flow systems, and catalytic processes are employed to enhance yield and efficiency while maintaining stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The isoquinoline ring can be oxidized to its corresponding N-oxide using peracids or hydrogen peroxide.

  • Reduction: Thiophene moiety can be selectively hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Meta-chloroperbenzoic acid (m-CPBA)

  • Reduction: Palladium on carbon (Pd/C), hydrogen gas

  • Substitution: AlCl₃ for Friedel-Crafts acylation

Major Products Formed:

  • From Oxidation: N-oxide derivatives of isoquinoline

  • From Reduction: Hydrogenated thiophene derivatives

  • From Substitution: Acylated benzodioxine derivatives

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: As a ligand in coordination chemistry and a building block in organic synthesis.

  • Biology: As a potential bioactive molecule for investigating cellular pathways.

  • Medicine: As a scaffold for designing pharmacologically active agents.

  • Industry: Used in materials science for developing new polymers and as an intermediate in dye synthesis.

Mechanism of Action

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves interaction with cellular receptors or enzymes. Its sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings allow for π-π stacking interactions. This combination of interactions facilitates its binding to molecular targets, influencing various biological pathways.

Comparison with Similar Compounds

  • N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-benzenesulfonamide

  • N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide

Uniqueness: The unique structural elements of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, such as the combination of dihydroisoquinoline, thiophene, and benzodioxine rings, provide a distinctive profile that influences its chemical reactivity and biological activity differently compared to its analogs. This makes it a valuable candidate for specific applications where similar compounds might not be as effective.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-31(27,20-5-6-22-23(13-20)29-11-10-28-22)24-14-21(19-8-12-30-16-19)25-9-7-17-3-1-2-4-18(17)15-25/h1-6,8,12-13,16,21,24H,7,9-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNQULABHKHIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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